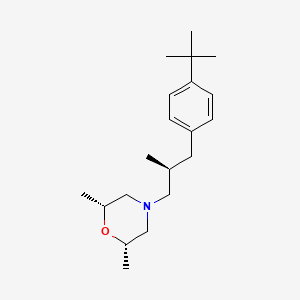

(S)-Fenpropimorph

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-fenpropimorph is a 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which the methyl substituents on the morpholine ring are in a cis relationship to each other and in which the remaining stereocentre has S configuration. It is an enantiomer of a (R)-fenpropimorph.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

(S)-Fenpropimorph is effective against several fungal pathogens, including those causing Sigatoka diseases in bananas and various diseases in cereals such as wheat and barley. Its mode of action involves the inhibition of sterol biosynthesis in fungi, disrupting cell membrane integrity and leading to cell death .

Case Study: Efficacy in Cereals

Research has shown that the (-)-enantiomer of fenpropimorph exhibits greater fungicidal activity compared to its (+)-enantiomer. For instance, studies indicate that this compound is particularly effective against mildew and brown rust in wheat, with significant reductions in disease incidence observed after application .

Table 1: Efficacy of this compound on Various Crops

| Crop Type | Target Pathogen | Application Rate (kg ai/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Powdery mildew | 0.4 | 85 |

| Barley | Brown rust | 0.3 | 90 |

| Banana | Sigatoka disease | 0.5 | 80 |

Environmental Impact Studies

Soil Microbial Dynamics

A study investigating the effects of this compound on soil microorganisms found that its application significantly altered the composition and activity of bacterial and fungal communities during the decomposition of barley roots. This raises concerns regarding its long-term impact on soil health and microbial biodiversity .

Table 2: Effects on Soil Microorganisms

| Microbial Group | Control Population (CFU/g) | Population After Treatment (CFU/g) |

|---|---|---|

| Bacteria | 1.5 x 10^6 | 0.8 x 10^6 |

| Fungi | 2.0 x 10^5 | 1.0 x 10^5 |

Metabolism and Residue Studies

Metabolic Pathways

Research has demonstrated that this compound undergoes a complex metabolic process in both plants and animals. In plants, it is metabolized through oxidation followed by degradation of the morpholine ring, which can lead to varying residue levels depending on the crop type and growth stage .

Residue Analysis

In a study involving sugar beet, residue levels were monitored post-application, showing a decline from initial concentrations to negligible levels at harvest time, indicating effective degradation .

Table 3: Residue Levels Over Time

| Crop Type | Initial Residue (mg/kg) | Residue at Harvest (mg/kg) |

|---|---|---|

| Sugar Beet | 1.6 | 0.11 |

| Wheat | 0.5 | <0.05 |

Human Health Considerations

Toxicological Profiles

The acceptable daily intake for this compound has been established at low levels due to its potential effects on human health when residues are present in food products . Studies have indicated that while it exhibits low toxicity to humans, careful monitoring of residue levels is essential.

Análisis De Reacciones Químicas

Hydrolysis Stability

Research indicates that (S)-Fenpropimorph exhibits significant hydrolytic stability across a range of pH values (3, 5, 7, and 9) over an extended period (32 days). No hydrolysis products were detected, suggesting that the compound remains intact under these conditions. This stability is crucial for its efficacy as a fungicide in agricultural applications, where varying pH levels may be encountered in soil or water environments .

Metabolic Pathways

The metabolism of this compound involves several key reactions:

-

Hydroxylation : The tert-butyl group on the phenyl moiety undergoes hydroxylation, leading to the formation of metabolites such as BF 421-2.

-

Oxidation : Following hydroxylation, further oxidation occurs on the morpholine ring, resulting in metabolites like BF 421-3 and BF 421-16. These metabolic transformations are essential for the detoxification and eventual excretion of the compound from biological systems .

Kinetic Studies

Kinetic studies have demonstrated that after administration, peak concentrations of radioactivity from fenpropimorph are reached in plasma and blood within 4 to 8 hours. The elimination process follows first-order kinetics with half-lives ranging from 16 to 24 hours. This pharmacokinetic profile indicates efficient absorption and subsequent metabolism/excretion pathways .

Lipid Metabolism in Algae

Recent studies highlight the impact of this compound on lipid metabolism in microalgae such as Chlamydomonas reinhardtii. The compound induces a rapid accumulation of triacylglycerols (TAGs) by converting monogalactosyldiacylglycerol (MGDG) into TAGs without significantly altering sterol metabolism. This process occurs swiftly within minutes of exposure, making fenpropimorph a potential agent for enhancing biodiesel production through algal lipid accumulation .

Mass Spectrometry Analysis

The analysis of this compound and its metabolites often employs mass spectrometry techniques. The following table summarizes the precursor and product ions relevant for quantifying fenpropimorph and its acid metabolite:

| Chemical | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Fenpropimorph | 304.4 | 147.2 |

| Fenpropimorph acid | 334.3 | 107.2 |

This method has shown high recovery rates for both compounds, indicating its reliability for monitoring residues in agricultural products .

Recovery Efficiency

Studies report recovery efficiencies ranging from approximately 63% to 95% for fenpropimorph and its acid form across various matrices such as milk and meat products, confirming the effectiveness of current analytical methodologies .

Propiedades

Fórmula molecular |

C20H33NO |

|---|---|

Peso molecular |

303.5 g/mol |

Nombre IUPAC |

(2R,6S)-4-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m0/s1 |

Clave InChI |

RYAUSSKQMZRMAI-YESZJQIVSA-N |

SMILES isomérico |

C[C@@H]1CN(C[C@@H](O1)C)C[C@@H](C)CC2=CC=C(C=C2)C(C)(C)C |

SMILES canónico |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.